molecular formula C12H9NO B099244 2-Methoxy-1-naphthonitrile CAS No. 16000-39-8

2-Methoxy-1-naphthonitrile

Cat. No.: B099244
CAS No.: 16000-39-8
M. Wt: 183.21 g/mol
InChI Key: KPIZWRFKCSLGQK-UHFFFAOYSA-N
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Description

2-Methoxy-1-naphthonitrile is an organic compound with the molecular formula C12H9NO. It is a derivative of naphthalene, characterized by the presence of a methoxy group (-OCH3) and a nitrile group (-CN) attached to the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-1-naphthonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 2-methoxynaphthalene with 1,1-dichlorodimethyl ether in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone and requires heating to around 50°C for several hours .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process often includes recrystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-1-naphthonitrile undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of 2-methoxy-1-naphthylamine.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

Organic Synthesis

2-Methoxy-1-naphthonitrile serves as a valuable intermediate in organic synthesis due to its unique structural properties. It is utilized in the preparation of various naphthalene derivatives and chiral ligands.

Synthesis of Chiral Ligands

One notable application is in the synthesis of axially chiral P,N ligands. Research indicates that 2-MN can be isolated as a primary product when phenylglycinol-derived amides are used in reactions involving palladium-catalyzed C-H activation processes. This application is significant for the development of new catalysts in asymmetric synthesis .

Ligand Type Synthesis Method Yield (%)
P,N LigandsPalladium-Catalyzed C-H Activation36-48

Medicinal Chemistry

In the realm of medicinal chemistry, 2-MN has been explored for its potential role as a strigolactone signaling inhibitor. Strigolactones are plant hormones that regulate various growth processes, and their inhibition can lead to enhanced growth in crops.

Inhibition of Strigolactone Signaling

A study demonstrated that 2-MN inhibits interactions between the strigolactone receptor D14 and its signaling partners (SLR1 and D53). This inhibition was shown to restore the growth of rice tillering buds suppressed by strigolactone, indicating its potential application in agricultural biotechnology .

Compound Target Interaction Effect
This compoundD14-SLR1, D14-D53Growth restoration in rice

Agricultural Applications

The ability of 2-MN to modulate plant growth through strigolactone pathways suggests its potential use as a bio-regulator in agricultural practices. By enhancing crop resilience and growth rates, it may contribute to improved agricultural yields.

Case Study: Rice Growth Enhancement

In an experimental setting, the application of 2-MN resulted in significant improvements in rice tillering, demonstrating its efficacy as a growth promoter under conditions where strigolactone levels would typically inhibit such development .

Material Science

Beyond biological applications, 2-MN is also being investigated for its properties in material science. Its structural characteristics allow it to function as a precursor for various functional materials.

Functional Material Development

Research indicates that derivatives of 2-MN can be synthesized to create materials with specific optical or electronic properties, which may have applications in sensors or organic electronics .

Mechanism of Action

The mechanism of action of 2-Methoxy-1-naphthonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitrile group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

  • 2-Methoxy-1-naphthalenecarbonitrile
  • 1-Cyano-2-methoxynaphthalene
  • 2-Methoxy-1-naphthylamine

Comparison: 2-Methoxy-1-naphthonitrile is unique due to the specific positioning of the methoxy and nitrile groups on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, highlighting its importance in research and industry.

Biological Activity

2-Methoxy-1-naphthonitrile (2-MN) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer effects, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

This compound features a naphthalene ring with a methoxy group at position 2 and a nitrile group at position 1. This unique structure contributes to its biological activity and interaction with various molecular targets.

Antimicrobial Properties

Research indicates that 2-MN exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

2-MN has also been investigated for its anticancer properties. Studies show that it can inhibit the proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. The compound induces apoptosis through the activation of caspases and the modulation of key signaling pathways.

Case Study: Anticancer Activity in Breast Cancer Cell Lines
In a study conducted on MCF-7 breast cancer cells, treatment with 2-MN resulted in a significant reduction in cell viability (IC50 = 25 µM). Flow cytometry analysis revealed an increase in apoptotic cells, indicating that 2-MN triggers programmed cell death.

The biological activity of 2-MN is attributed to its ability to interact with specific enzymes and receptors within cells. It has been shown to inhibit certain kinases involved in cancer cell signaling pathways, thereby reducing cell proliferation and promoting apoptosis.

Table 2: Mechanisms of Action

MechanismDescription
Enzyme InhibitionInhibits kinases involved in cell growth signaling.
Apoptosis InductionActivates caspase pathways leading to programmed cell death.
Membrane DisruptionAlters bacterial cell membrane integrity.

Structure-Activity Relationship (SAR)

The presence of the methoxy group at position 2 is crucial for the biological activity of 2-MN. Studies have shown that modifications to this group significantly affect the compound's efficacy against microbial and cancerous cells. For instance, compounds lacking the methoxy group exhibited reduced bioactivity, highlighting its importance in maintaining the compound's pharmacological properties.

Properties

IUPAC Name

2-methoxynaphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c1-14-12-7-6-9-4-2-3-5-10(9)11(12)8-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIZWRFKCSLGQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70166783
Record name 2-Methoxy-1-naphthonitrile
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Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16000-39-8
Record name 2-Methoxy-1-naphthalenecarbonitrile
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Record name 2-Methoxy-1-naphthonitrile
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Record name 16000-39-8
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Record name 2-Methoxy-1-naphthonitrile
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Record name 2-methoxy-1-naphthonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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